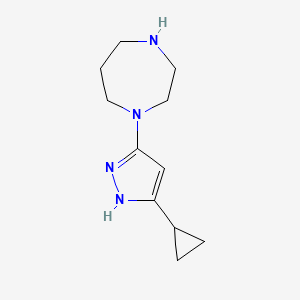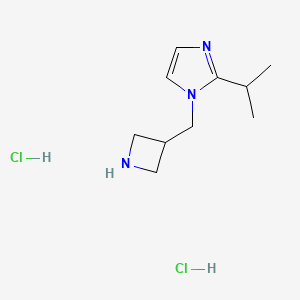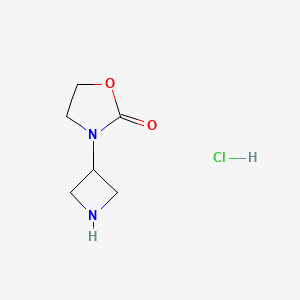
2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
The compound “2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of pyrazine and tetrahydroisoquinoline. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . Tetrahydroisoquinoline is an organic compound with the formula C9H11N . Both of these compounds are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic chemistry reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Without specific data or a crystallographic study, it’s difficult to provide a detailed molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Again, without specific experimental data, it’s challenging to provide a detailed chemical reactions analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . These properties are typically determined through laboratory analysis .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The molecular structure of this compound provides valuable insights when studied using spectroscopic methods like FT-IR, FT-Raman, UV, and NMR . These studies can reveal intricate details about the electronic and spatial configuration, which are crucial for understanding the reactivity and interaction with biological targets.
Quantum Chemical Calculations
Quantum chemical calculations can be performed on this compound to predict its reactivity, stability, and electronic properties . These theoretical studies complement experimental findings and can guide researchers in modifying the compound for specific applications.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-chloropyrazin-2-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-13(16-7-6-15-12)17-8-5-10-3-1-2-4-11(10)9-17/h1-4,6-7H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEGBQRGSLCRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)







![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)
